2-(2-Imino-6-methyl-1,3-benzothiazol-3-yl)ethanol
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Overview
Description
2-(2-Imino-6-methyl-1,3-benzothiazol-3-yl)ethanol is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-6-methyl-1,3-benzothiazol-3-yl)ethanol typically involves the condensation of 2-amino-6-methylbenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-6-methyl-1,3-benzothiazol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amino group.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-6-methyl-1,3-benzothiazol-3-yl)ethanol.
Reduction: Formation of 2-(2-amino-6-methyl-1,3-benzothiazol-3-yl)ethanol.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Imino-6-methyl-1,3-benzothiazol-3-yl)ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Imino-6-methyl-1,3-benzothiazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s bioactive properties are often linked to its ability to chelate metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-ethoxybenzothiazole
- 2-Amino-6-hydroxybenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
Uniqueness
2-(2-Imino-6-methyl-1,3-benzothiazol-3-yl)ethanol is unique due to the presence of both an imino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications, particularly in the development of bioactive molecules and coordination complexes .
Properties
IUPAC Name |
2-(2-imino-6-methyl-1,3-benzothiazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-2-3-8-9(6-7)14-10(11)12(8)4-5-13/h2-3,6,11,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEGBHHNJNZJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N)S2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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